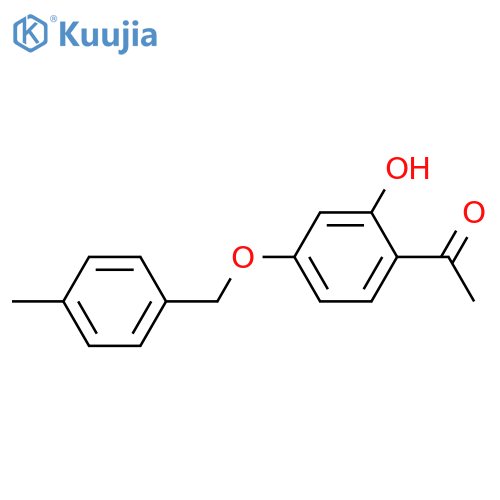

Cas no 885949-75-7 (1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone)

1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(2-HYDROXY)-4-[(4-METHYLBENZYL)OXY]PHENYL-1-ETHANONE

- 885949-75-7

- 1-[2-hydroxy-4-[(4-methylphenyl)methoxy]phenyl]ethanone

- 1-(2-Hydroxy-4-((4-methylbenzyl)oxy)phenyl)ethan-1-one

- AKOS005070761

- 1-{2-hydroxy-4-[(4-methylphenyl)methoxy]phenyl}ethan-1-one

- CS-0330620

- MFCD06659565

- 5Y-0922

- 1-(2-Hydroxy-4-((4-methylbenzyl)oxy)phenyl)ethanone

- 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone

- 1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone

-

- インチ: InChI=1S/C16H16O3/c1-11-3-5-13(6-4-11)10-19-14-7-8-15(12(2)17)16(18)9-14/h3-9,18H,10H2,1-2H3CopyCopied

- InChIKey: GVILIEKXUQXZHV-UHFFFAOYSA-NCopyCopied

- ほほえんだ: Cc1ccc(cc1)COc2ccc(c(c2)O)C(=O)CCopyCopied

計算された属性

- せいみつぶんしりょう: 256.109944368g/mol

- どういたいしつりょう: 256.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 96-99

- ふってん: 428.5±35.0 °C at 760 mmHg

- フラッシュポイント: 159.1±19.4 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044952-500mg |

1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone |

885949-75-7 | >95% | 500mg |

1397.0CNY | 2021-07-13 | |

| Apollo Scientific | OR14379-1g |

1-[2-Hydroxy-4-(4-methylbenzyloxy)phenyl]-1-ethanone |

885949-75-7 | 1g |

£118.00 | 2023-09-02 | ||

| Apollo Scientific | OR14379-10g |

1-[2-Hydroxy-4-(4-methylbenzyloxy)phenyl]-1-ethanone |

885949-75-7 | 10g |

£488.00 | 2023-09-02 | ||

| Key Organics Ltd | 5Y-0922-10MG |

1-{2-hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone |

885949-75-7 | >95% | 10mg |

£48.00 | 2025-02-09 | |

| A2B Chem LLC | AI79145-25g |

1-(2-Hydroxy-4-((4-methylbenzyl)oxy)phenyl)ethanone |

885949-75-7 | >95% | 25g |

$1722.00 | 2024-04-19 | |

| A2B Chem LLC | AI79145-10g |

1-(2-Hydroxy-4-((4-methylbenzyl)oxy)phenyl)ethanone |

885949-75-7 | >95% | 10g |

$895.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401290-5g |

1-(2-Hydroxy-4-((4-methylbenzyl)oxy)phenyl)ethan-1-one |

885949-75-7 | 95+% | 5g |

¥2678.00 | 2024-04-27 | |

| Key Organics Ltd | 5Y-0922-1MG |

1-{2-hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone |

885949-75-7 | >95% | 1mg |

£28.00 | 2025-02-09 | |

| Apollo Scientific | OR14379-5g |

1-[2-Hydroxy-4-(4-methylbenzyloxy)phenyl]-1-ethanone |

885949-75-7 | 5g |

£261.00 | 2023-09-02 | ||

| TRC | H950455-50mg |

1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone |

885949-75-7 | 50mg |

$ 65.00 | 2022-06-04 |

1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanoneに関する追加情報

Professional Introduction to Compound with CAS No. 885949-75-7 and Product Name: 1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone

The compound identified by the CAS number 885949-75-7 and the product name 1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a complex aromatic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both hydroxyl and benzyl ether functionalities makes it a versatile scaffold for further derivatization, offering a rich ground for exploring its pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural and functional attributes of this compound. The 1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone moiety suggests a possible role as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological and inflammatory pathways. The hydroxyl group, positioned strategically on the aromatic ring, could serve as a point of interaction with biological targets, while the methylbenzyl ether moiety may contribute to solubility and metabolic stability.

In the context of modern drug development, compounds with such structural motifs are often explored for their ability to modulate enzyme activity or interact with specific receptors. The 2-Hydroxy-4-(4-methylbenzyl)oxyphenyl part of the molecule resembles structures found in several FDA-approved drugs, hinting at a potential therapeutic window. For instance, analogs with similar aromatic rings have been investigated for their anti-inflammatory and antioxidant properties, underscoring the importance of this scaffold in medicinal chemistry.

The synthesis of 1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps typically include phenolic ether formation followed by acylation to introduce the ethanone group. The use of palladium-catalyzed cross-coupling reactions can enhance yield and selectivity, making the process more efficient. Such synthetic strategies are critical in ensuring scalability for industrial applications.

From a pharmacological perspective, the compound’s potential lies in its ability to engage with biological systems selectively. The hydroxyl group can participate in hydrogen bonding interactions, which are crucial for binding affinity, while the methylbenzyl ether moiety may influence pharmacokinetic profiles by affecting distribution and excretion. Current research is exploring derivatives of this compound to optimize these interactions, aiming to enhance therapeutic efficacy while minimizing side effects.

One particularly exciting avenue is the investigation of this compound as a precursor for kinase inhibitors. Kinases are enzymes central to many signaling pathways involved in cancer and inflammatory diseases. By modifying the aromatic core or introducing additional functional groups, chemists can fine-tune binding interactions with specific kinase isoforms. Preliminary studies suggest that analogs of 1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone exhibit promising inhibitory activity against certain kinases, making them valuable candidates for further development.

The role of computational methods cannot be overstated in contemporary drug discovery. Molecular dynamics simulations and quantum mechanical calculations allow researchers to predict how 1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone might behave within biological environments. These tools help identify key interaction points with targets like proteins or nucleic acids, guiding medicinal chemists in designing next-generation analogs with improved properties. Such integrative approaches—combining experimental synthesis with computational analysis—are reshaping how new drugs are developed.

Environmental considerations also play a significant role in modern pharmaceutical design. The sustainability of synthetic routes is increasingly important, with researchers seeking greener alternatives to traditional methods. The synthesis of 1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone, for example, could benefit from catalytic processes that reduce waste or energy consumption. Innovations in flow chemistry and biocatalysis offer promising solutions for producing complex molecules like this one more efficiently and sustainably.

In conclusion, 885949-75-7 and its corresponding product name represent a fascinating compound with broad implications for pharmaceutical research. Its unique structural features—particularly the 2-Hydroxy-4-(4-methylbenzyl)oxyphenyl moiety—position it as a valuable scaffold for drug discovery efforts targeting neurological disorders, inflammation, and cancer. As synthetic methodologies advance and computational tools become more sophisticated, compounds like this one will continue to inspire innovation across multiple disciplines within chemical biology and medicine.

885949-75-7 (1-{2-Hydroxy-4-(4-methylbenzyl)oxyphenyl}-1-ethanone) 関連製品

- 1448699-14-6(Ethyl 3-(4-Fluoro-3-indolyl)propanoate)

- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)

- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)

- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)

- 2287339-75-5(5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid)

- 1374969-90-0(6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid)

- 2034208-72-3(1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane)

- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)

- 2034454-70-9(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide)

- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)